

# A Comparative Efficacy Analysis of GSK3186899 and Amphotericin B

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of **GSK3186899**, a novel preclinical candidate, and Amphotericin B, a long-standing therapeutic agent, primarily for the treatment of visceral leishmaniasis (VL). The data presented is compiled from various preclinical and clinical studies. It is important to note that to date, no direct head-to-head comparative studies of **GSK3186899** and amphotericin B have been published. Therefore, this comparison is based on data from separate investigations, and any conclusions should be drawn with this limitation in mind.

### **Mechanism of Action**

**GSK3186899** is a protein kinase inhibitor.[1] Computational modeling suggests that it binds to the ATP binding pocket of the cdc2-related kinase 12 (CRK12) in Leishmania donovani.[2] In contrast, Amphotericin B is a polyene antifungal that acts by binding to ergosterol, a key component of the fungal and protozoan cell membrane. This binding disrupts the membrane integrity, leading to the formation of pores and subsequent leakage of intracellular components, ultimately causing cell death.[3]





Click to download full resolution via product page

**Figure 1.** Comparative Mechanisms of Action.

### **Quantitative Efficacy Data**

The following tables summarize the available in vitro and in vivo efficacy data for **GSK3186899** and Amphotericin B against Leishmania species.

Table 1: In Vitro Efficacy against Leishmania donovani

| Compound       | Assay Type                                | <b>Target Stage</b> | IC50 / MIC                     | Reference |
|----------------|-------------------------------------------|---------------------|--------------------------------|-----------|
| GSK3186899     | Intramacrophage<br>Assay (THP-1<br>cells) | Amastigotes         | Data not publicly<br>available | [4]       |
| Amphotericin B | Broth<br>Microdilution                    | Promastigotes       | 0.16 ± 0.32<br>μg/mL           | [5]       |
| Amphotericin B | Intracellular<br>Amastigote<br>Model      | Amastigotes         | 0.1 to 0.4 μM                  | [6]       |
| Amphotericin B | Axenic<br>Amastigotes                     | Amastigotes         | 0.6 to 0.7 μM                  | [6]       |





Table 2: In Vivo Efficacy in Mouse Models of Visceral

Leishmaniasis (L. donovani)

| Compound                        | Mouse Strain | Dosing<br>Regimen                            | Efficacy (%<br>Parasite<br>Suppression) | Reference |
|---------------------------------|--------------|----------------------------------------------|-----------------------------------------|-----------|
| GSK3186899                      | BALB/c       | 25 mg/kg, b.i.d.,<br>oral, 10 days           | >95%                                    | [4]       |
| Liposomal<br>Amphotericin B     | BALB/c       | Not specified                                | >95%                                    | [4]       |
| Oral Amphotericin B Formulation | BALB/c       | 10 mg/kg, twice<br>daily, oral, 5 days       | 99.5% ± 0.4%                            | [7]       |
| Amphotericin B (low dose)       | BALB/c       | 1 mg/kg,<br>intraperitoneal, 2<br>injections | 15 to 29%                               | [8]       |

### **Experimental Protocols**

Detailed methodologies for key experiments are provided below to allow for a critical evaluation of the presented data.

## GSK3186899: In Vivo Efficacy in a Mouse Model of Visceral Leishmaniasis

This protocol is based on the study that identified GSK3186899 as a preclinical candidate.[4]

- Animal Model: Female BALB/c mice were used.
- Infection: Mice were infected with L. donovani amastigotes. The infection was allowed to establish for 7 days.
- Treatment: A group of 5 mice was treated with GSK3186899.



- Dosing: GSK3186899 was administered orally at a dose of 25 mg/kg, twice daily (b.i.d.), for 10 days.
- Control Groups: Vehicle (oral), sodium stibogluconate (15 mg/kg, subcutaneous), and miltefosine (12 mg/kg, oral) were used as controls.
- Efficacy Assessment: The percentage of parasite suppression in the liver was determined by comparing the mean Leishman-Donovan Units (LDU) from individual animal livers to the control group.

## Amphotericin B: In Vivo Efficacy in a Mouse Model of Visceral Leishmaniasis

The following is a representative protocol for assessing the in vivo efficacy of an oral Amphotericin B formulation.[7][9]

- Animal Model: BALB/c mice were used.
- Infection: Mice were infected with L. donovani LV82 promastigotes.
- Treatment Initiation: Treatment began 7 days post-infection.
- Dosing: An oral formulation of Amphotericin B was administered at 10 mg/kg, twice daily for 5 consecutive days.
- Control Groups: Vehicle controls and a group receiving intravenous AmBisome (liposomal amphotericin B) were included.
- Efficacy Assessment: Leishman-Donovan units were assessed by microscopic counting of liver smears to determine the reduction in liver parasitemia.

# Amphotericin B: In Vitro Susceptibility Testing (Broth Microdilution)

This protocol outlines a standard method for determining the in vitro activity of Amphotericin B against Leishmania promastigotes.[10]



- Drug Preparation: A stock solution of Amphotericin B (1000 µg/mL) is prepared and stored at -20 °C.
- Assay Plate Preparation: A sterile, flat-bottomed 96-well cell culture plate is used. Each well is filled with 100  $\mu$ L of RPMI-1640 medium supplemented with 10% FCS, 1% penicillin/streptomycin, and 1% gentamicin.
- Drug Dilution: Serial dilutions of Amphotericin B are prepared in the wells.
- Inoculum Preparation:Leishmania promastigotes are cultured to the stationary phase and suspended at a concentration of 2.0 x 10<sup>6</sup> parasites/mL in the culture medium.[5]
- Incubation: The plate is incubated for a specified period (e.g., 48 and 72 hours).
- Endpoint Determination: The Minimum Inhibitory Concentration (MIC) or IC50 is determined.
   In some protocols, parasite viability is assessed visually based on a color shift of an indicator dye.[10]



Click to download full resolution via product page

**Figure 2.** Comparative In Vivo Experimental Workflow.



### **Summary and Conclusion**

Both **GSK3186899** and Amphotericin B have demonstrated high efficacy in preclinical models of visceral leishmaniasis, with both achieving over 95% parasite suppression in the liver of infected mice.[4] **GSK3186899** represents a promising novel oral therapeutic candidate with a distinct mechanism of action from existing treatments. Amphotericin B, particularly in its lipid formulations, remains a cornerstone of therapy for severe leishmaniasis, and efforts are ongoing to develop more accessible oral formulations.

The primary challenge in providing a definitive comparison is the absence of studies directly comparing **GSK3186899** and Amphotericin B under the same experimental conditions. The differences in dosing regimens, formulations of Amphotericin B used across various studies, and specific outcome measures make a direct extrapolation of comparative efficacy challenging. Future head-to-head preclinical and clinical studies are warranted to establish the relative efficacy and safety profiles of these two compounds. Researchers are encouraged to consult the primary literature for a more in-depth understanding of the experimental details and data interpretation.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Identification of GSK3186899/DDD853651 as a Preclinical Development Candidate for the Treatment of Visceral Leishmaniasis PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Susceptibility testing of Leishmania spp. against amphotericin B and fluconazole using the Sensititre™ YeastOne™ YO9 platform - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scielo.br [scielo.br]
- 6. In vitro susceptibilities of Leishmania donovani promastigote and amastigote stages to antileishmanial reference drugs: practical relevance of stage-specific differences PubMed







[pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]
- 8. Immunoenhancement Combined with Amphotericin B as Treatment for Experimental Visceral Leishmaniasis PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. turkiyeparazitolderg.org [turkiyeparazitolderg.org]
- To cite this document: BenchChem. [A Comparative Efficacy Analysis of GSK3186899 and Amphotericin B]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607826#comparing-gsk3186899-and-amphotericin-befficacy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com